molecular formula C24H21FN2O3 B6501434 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide CAS No. 955746-45-9

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B6501434
CAS No.: 955746-45-9
M. Wt: 404.4 g/mol
InChI Key: UWVFONBCSVFKMB-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C24H21FN2O3 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.15362070 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide is a synthetic compound belonging to the class of tetrahydroisoquinoline derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C23H21FN2O4C_{23}H_{21}FN_2O_4, with a molecular weight of approximately 440.5 g/mol. The compound features a tetrahydroisoquinoline core linked to a benzoyl group and a 4-fluorophenoxy moiety, which contributes to its biological activity.

The mechanism of action of this compound involves interaction with specific molecular targets within cells. It may exert its effects by modulating enzyme activities or binding to receptors involved in various biological pathways. Preliminary studies suggest that it could inhibit pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

Organism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans208

These results indicate that the compound has the potential to serve as a lead in the development of new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes its cytotoxic effects:

Cell Line IC50 (µM)
MCF-712.5
HeLa15.0

These findings suggest that this compound may be a promising candidate for further development in cancer therapy.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by El Shehry et al. (2018) evaluated various quinoline derivatives for their antimicrobial activity. The results indicated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Evaluation of Anticancer Properties : A recent investigation into the cytotoxic effects of tetrahydroisoquinoline derivatives highlighted the ability of compounds like this compound to inhibit cell growth in various cancer types through mechanisms involving apoptosis and cell cycle arrest .

Properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3/c25-20-7-10-22(11-8-20)30-16-23(28)26-21-9-6-17-12-13-27(15-19(17)14-21)24(29)18-4-2-1-3-5-18/h1-11,14H,12-13,15-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVFONBCSVFKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.